Cis-Nabilone is a synthetic cannabinoid that serves as a potent analog of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. It is primarily used in the treatment of nausea and vomiting associated with chemotherapy and for stimulating appetite in patients with conditions such as HIV/AIDS. Marketed under the brand name Cesamet, cis-Nabilone has been approved by the U.S. Food and Drug Administration since 1985, although it only became widely available in the U.S. in 2006. The compound is classified as a small molecule and falls under the category of naphthopyranones, which are organic compounds characterized by a naphthalene ring fused to a pyran ring.
Cis-Nabilone can be synthesized through various methods, often involving partial hydrogenation of delta-9-tetrahydrocannabinol or its isomers. One common approach includes the use of Lewis acid catalysts, such as triisobutylaluminum, to facilitate cyclization reactions. Additionally, palladium on carbon is frequently employed for hydrogenation processes, yielding high percentages of desired diastereomers.
The synthesis typically involves several steps:
Cis-Nabilone has the molecular formula and a molecular weight of approximately 372.54 g/mol. Its structure features a complex arrangement that includes multiple rings and functional groups characteristic of cannabinoids.
The compound exists as a racemic mixture consisting of both (S,S) and (R,R) isomers, which contributes to its pharmacological properties.
Cis-Nabilone undergoes various chemical reactions that can modify its structure and activity:
Cis-Nabilone exerts its effects primarily through activation of cannabinoid receptors in the central nervous system:
The binding affinity of cis-Nabilone at these receptors is significant, often reported to be twice as active as delta-9-tetrahydrocannabinol itself, leading to enhanced therapeutic outcomes in nausea control and appetite stimulation.
These properties influence its bioavailability and distribution within biological systems.
Cis-Nabilone has several important applications in scientific and medical contexts:
The foundational synthesis of cannabinoids, including cis-nabilone precursors, relied heavily on Lewis acid-catalyzed condensations between olivetol (9) and citral (10). Pioneering work by Taylor et al. (1966) employed BF₃·Et₂O in benzene at 5–10°C, yielding mixtures of Δ⁸/Δ⁹-THC isomers, including the elusive cis-diastereomers. However, stereoselectivity was poor (<20% cis-isomer yield), and products required tedious chromatographic separation [3]. Concurrently, Mechoulam identified a critical limitation: acid catalysts triggered isomerization of Δ⁹-cis-THC to thermodynamically stable Δ⁸-trans-THC or iso-THC derivatives, eroding cis-integrity [3] [6].
The mechanism involves protonation of citral, forming a resonance-stabilized carbocation that attacks olivetol’s electron-rich C3 position. Subsequent ring closure proceeds through a tertiary carbocation intermediate, where stereochemistry is dictated by non-selective facial attack (Figure 1). This results in near-1:1 cis:trans ratios [2] [3]. Mild acids (e.g., 0.0005 N HCl) favored Δ⁹ isomers but offered no stereocontrol, as confirmed by Crombie (1971), isolating Δ⁹-cis-THC in only 12% purity from complex mixtures [3].
Table 1: Early Acid-Catalyzed Approaches to cis-Cannabinoids
Acid Catalyst | Conditions | Major Products | cis:trans Ratio | Yield (%) |
---|---|---|---|---|
BF₃·Et₂O (1%) | CH₂Cl₂, RT, 1h | Δ⁸-trans + Δ⁸-cis | ~1:1 | 20% (Δ⁸-cis) |
HCl (0.0005 N) | EtOH, reflux, 5h | Δ⁹-trans + Δ⁹-cis | ~5:1 | 12% (pure Δ⁹-cis) |
p-TsOH | Toluene, Δ, 12h | Iso-THC + Δ⁸ isomers | <1:10 | <5% |
To overcome stereochemical limitations, chiral terpene integration emerged. Tietze’s intramolecular Diels-Alder strategy used optically pure citronellal (9a/9b) with 5-pentylcyclohexane-1,3-dione (8). Aldol condensation generated a chiral dienophile, enabling stereocontrolled [4+2] cyclization. While this efficiently constructed the cis-fused hexahydrobenzo[c]chromene core (10a–d), aromatization via selenoxide elimination caused racemization at C6a/C10a, limiting enantiopure yields to 40–56% [5] [9].
Cornia (2000s) achieved superior stereofidelity using diethylaluminum chloride (Et₂AlCl)-mediated Knoevenagel condensation. The Lewis acid coordinated to citral’s carbonyl, enforcing a rigid transition state that favored Re-face attack by olivetol’s C5 carbon, enhancing cis-diastereoselectivity (d.r. >7:1) [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7